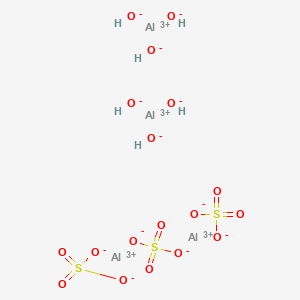
Tetraaluminum hexahydroxide tris(sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraaluminum hexahydroxide tris(sulfate) is a chemical compound with the molecular formula Al₄(OH)₆(SO₄)₃. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes aluminum, hydroxide, and sulfate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraaluminum hexahydroxide tris(sulfate) can be synthesized through various chemical reactions involving aluminum salts and sulfuric acid. One common method involves the reaction of aluminum sulfate with sodium hydroxide under controlled conditions. The reaction typically takes place in an aqueous solution, and the resulting product is precipitated out and purified.
Industrial Production Methods
In industrial settings, tetraaluminum hexahydroxide tris(sulfate) is produced on a larger scale using similar chemical reactions. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure the consistent quality of the final product. The compound is then subjected to purification processes to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraaluminum hexahydroxide tris(sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different aluminum oxides.
Reduction: Reduction reactions can convert the compound into other aluminum-containing species.
Substitution: The hydroxide and sulfate groups in the compound can be substituted with other functional groups through chemical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aluminum oxides, while substitution reactions can yield various aluminum salts.
Wissenschaftliche Forschungsanwendungen
Tetraaluminum hexahydroxide tris(sulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in industrial processes such as water treatment, where it acts as a coagulant to remove impurities from water.
Wirkmechanismus
The mechanism by which tetraaluminum hexahydroxide tris(sulfate) exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound can interact with proteins and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Tetraaluminum hexahydroxide tris(sulfate) can be compared with other similar compounds, such as:
Aluminum sulfate: A commonly used coagulant in water treatment.
Aluminum hydroxide: Used as an antacid and in vaccine formulations.
Aluminum chloride: Used in various chemical reactions and industrial processes.
The uniqueness of tetraaluminum hexahydroxide tris(sulfate) lies in its specific combination of aluminum, hydroxide, and sulfate groups, which confer distinct properties and applications compared to other aluminum compounds.
Eigenschaften
CAS-Nummer |
53810-32-5 |
|---|---|
Molekularformel |
Al4H6O18S3 |
Molekulargewicht |
498.2 g/mol |
IUPAC-Name |
tetraaluminum;hexahydroxide;trisulfate |
InChI |
InChI=1S/4Al.3H2O4S.6H2O/c;;;;3*1-5(2,3)4;;;;;;/h;;;;3*(H2,1,2,3,4);6*1H2/q4*+3;;;;;;;;;/p-12 |
InChI-Schlüssel |
PXKINGWCGWLGCV-UHFFFAOYSA-B |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


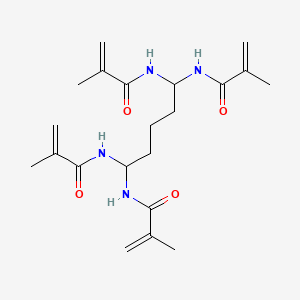
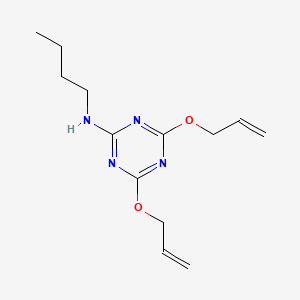
![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
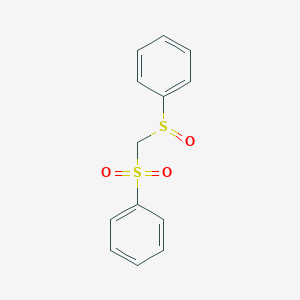


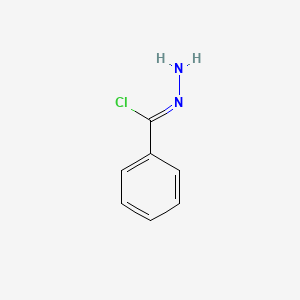
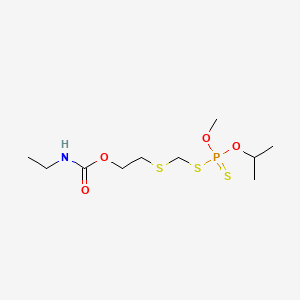


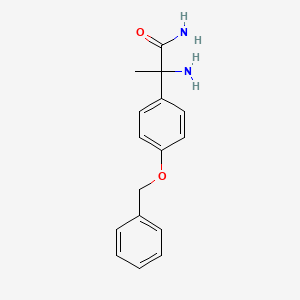
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
